molecular formula C25H29NO4 B2442963 3-[Cyclopentyl(9H-fluoren-9-ylmethoxycarbonyl)amino]-2,2-dimethylpropanoic acid CAS No. 2580200-02-6

3-[Cyclopentyl(9H-fluoren-9-ylmethoxycarbonyl)amino]-2,2-dimethylpropanoic acid

Cat. No. B2442963
CAS RN: 2580200-02-6
M. Wt: 407.51
InChI Key: JZRATWKNWBVKGI-UHFFFAOYSA-N
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Description

3-[Cyclopentyl(9H-fluoren-9-ylmethoxycarbonyl)amino]-2,2-dimethylpropanoic acid, also known as Fmoc-beta-cyclopentyl-DL-alanine, is a chemical compound with the molecular formula C23H25NO4 . It has a molecular weight of 379.4 g/mol . This compound is also known by other names such as 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C23H25NO4/c25-22(26)21(13-15-7-1-2-8-15)24-23(27)28-14-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,15,20-21H,1-2,7-8,13-14H2,(H,24,27)(H,25,26)/t21-/m0/s1 . The InChIKey is NVZVRXJTMCMDNR-NRFANRHFSA-N . The canonical SMILES structure is C1CCC(C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The storage temperature is normal and it should be kept in a sealed container in a dry place .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound is integral in the synthesis of oligomers derived from amide-linked neuraminic acid analogues. It's used for the preparation of N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids, which further facilitates the efficient synthesis of oligomer series varying in length. These oligomers exhibit significant potential due to their distinct structural and functional properties (Gregar & Gervay-Hague, 2004).
  • The compound has also been used in the synthesis of complex head-to-side-chain cyclodepsipeptides. These are cyclic peptides with high structural diversity and broad biological activities, showing promise as pharmaceutical candidates. The synthesis involves several complex steps, including the preparation of noncommercial protected amino acids and solid-phase assembly of the depsipeptidic skeleton (Pelay-Gimeno, Albericio, & Tulla-Puche, 2016).

Molecular Interaction and Stability

  • The structure of molecules like N-(Fluoren-9-ylmethoxycarbonyl)-l-aspartic acid 4-tert-butyl ester, which include the core compound, exhibit distinct bond distances and angles, contributing to the stability and reactivity of these compounds. Such molecules form two-dimensional sheet structures through intermolecular hydrogen bonds, showcasing the potential for designing complex molecular architectures (Yamada, Hashizume, & Shimizu, 2009).

Development of Bioorganic Synthesis Methods

  • The compound is crucial in solid phase peptide synthesis, offering a variety of conditions and supports for the synthesis of biologically active and isotopically labeled peptides and proteins. This versatility is pivotal for advancing bioorganic chemistry and developing new therapeutic agents (Fields & Noble, 2009).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-[cyclopentyl(9H-fluoren-9-ylmethoxycarbonyl)amino]-2,2-dimethylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO4/c1-25(2,23(27)28)16-26(17-9-3-4-10-17)24(29)30-15-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,17,22H,3-4,9-10,15-16H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRATWKNWBVKGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN(C1CCCC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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